molecular formula C17H18N2O2 B12449746 Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-

Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-

Cat. No.: B12449746
M. Wt: 282.34 g/mol
InChI Key: RPQCVJHPZUAQID-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro-" is a nitro-substituted benzene derivative with a complex functional group arrangement. Its structure includes:

  • A nitro group (-NO₂) at the 3-position, which confers strong electron-withdrawing properties.
  • A methyl group (-CH₃) at the 2-position, providing steric and electronic effects.

This compound is structurally analogous to nitroaromatics and Schiff base derivatives, which are often studied for applications in materials science, catalysis, and pharmaceuticals.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)-1-(4-propan-2-ylphenyl)methanimine

InChI

InChI=1S/C17H18N2O2/c1-12(2)15-9-7-14(8-10-15)11-18-16-5-4-6-17(13(16)3)19(20)21/h4-12H,1-3H3

InChI Key

RPQCVJHPZUAQID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- typically involves the condensation reaction between 4-isopropylbenzaldehyde and 2-methyl-3-nitroaniline in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the Schiff base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroanilines.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.

Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Differences :

  • The 4-isopropylbenzylidenamino group in the target compound introduces steric hindrance and additional π-conjugation, which may reduce fragmentation yields compared to simpler nitrobenzenes .
  • The methyl group at the 2-position could stabilize certain transition states during dissociation, altering the ion desorption profile .
2.2. Schiff Base Analogues

Schiff bases (e.g., benzylidenamino derivatives) are known for their:

  • Thermal Stability : The imine (-C=N-) linkage enhances stability under electron bombardment, as seen in studies of adsorbed benzene on Pt surfaces .
  • Adsorption Behavior : The 4-isopropyl group may influence adsorption geometry on metal substrates (e.g., Pt), analogous to benzene’s flat vs. tilted adsorption on Pt{111} .

Key Differences :

  • The nitro group in the target compound introduces competing electronic effects (electron withdrawal from -NO₂ vs. resonance stabilization from -C=N-), which could complicate charge transfer pathways during ESD .
2.3. Condensed Benzene Systems

Studies of condensed benzene on Pt substrates reveal mechanisms relevant to the target compound:

  • Mechanisms of Ion Desorption :
    • Dissociative Electron Attachment (DEA) : Dominant for anions (e.g., H⁻, C₆H₅⁻) at low energies (<50 eV) .
    • Dipole Dissociation (DD) : Primary mechanism for cations (e.g., C₆H₆⁺) at higher energies (>100 eV) .
    • Dissociative Ionization (DI) : Contributes to heavier fragments at >500 eV .

Comparison with Target Compound :

  • The bulky 4-isopropylbenzylidenamino group in the target compound would likely suppress DEA yields due to steric inhibition of electron attachment.
  • Nitro Group Impact: The -NO₂ group may enhance DD via increased dipole moments, similar to observations in nitrobenzene derivatives .

Data Tables

Table 1: ESD Yields for Condensed Benzene vs. Hypothetical Target Compound

Parameter Condensed Benzene (2ML on Pt) Hypothetical Target Compound (Projected)
Anion Yield (950 eV) ~10⁻⁴ ions/electron ~10⁻⁵ ions/electron (steric hindrance)
Cation Yield (950 eV) ~10⁻⁶ ions/electron ~10⁻⁷ ions/electron (reduced DD efficiency)
Dominant Fragments C₆H₅⁻, H⁻ (anions); C₆H₆⁺ (cations) NO₂⁻, C₆H₄(CH₃)⁻ (anions); C₆H₃(NO₂)⁺ (cations)

Table 2: Substituent Effects on ESD Mechanisms

Substituent Electronic Effect Impact on ESD Yield
-NO₂ (Nitro) Strong withdrawal ↑ DD, ↓ DEA
-C=N- (Schiff base) Resonance donation Stabilizes cations
-CH₃ (Methyl) Steric/weak donor ↓ Fragmentation

Biological Activity

Benzene derivatives, particularly those with nitro and amine functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- , also known as a substituted nitroaniline, exhibits potential pharmacological properties that merit detailed investigation.

Chemical Structure and Properties

The chemical structure of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- can be described as follows:

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : N-(4-Isopropylbenzylidene)-2-methyl-3-nitroaniline

This compound features a nitro group which is known to influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory drug, and its effects on enzymatic activities.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with enhanced anticancer properties due to its ability to generate reactive oxygen species (ROS) within cells.

Case Study : A study conducted by demonstrated that related nitroaniline derivatives showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency.

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been investigated for its anti-inflammatory potential. Nitro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings : In vitro assays revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

The biological activity of Benzene, 1-(4-isopropylbenzylidenamino)-2-methyl-3-nitro- is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species Generation : The nitro group can undergo reduction to form reactive intermediates that induce oxidative stress in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and inflammatory responses.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anticancer ActivityMCF-7 (Breast Cancer)10 - 30
Anti-inflammatoryMacrophagesNot specified

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